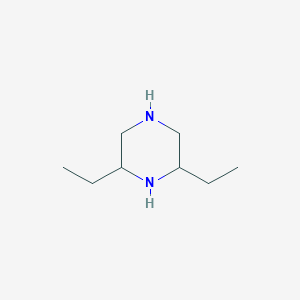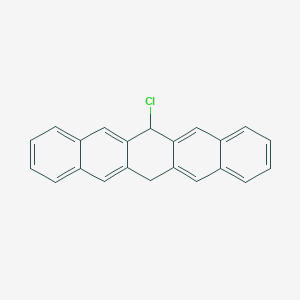
6-Chloro-6,13-dihydropentacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-6,13-dihydropentacene is a derivative of dihydropentacene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,13-dihydropentacene typically involves the chlorination of 6,13-dihydropentacene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6-position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
6-Chloro-6,13-dihydropentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloropentacene, a process that typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 6-chlorotetrahydropentacene, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-Chloropentacene.
Reduction: 6-Chlorotetrahydropentacene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-6,13-dihydropentacene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Materials Science: The compound’s ability to undergo solid-state fluorescence makes it valuable in the study of photoluminescent materials.
作用機序
The mechanism by which 6-Chloro-6,13-dihydropentacene exerts its effects is primarily through its electronic structure. The presence of the chlorine atom at the 6-position influences the compound’s reactivity and stability. The compound’s ability to undergo disproportionation reactions, where it can form both tetrahydropentacenes and pentacenes, is a key aspect of its mechanism of action. These reactions are influenced by the molecular structure and arrangement in the solid state .
類似化合物との比較
Similar Compounds
6,13-Dihydropentacene: The parent compound without the chlorine substitution.
6,13-Dihydro-6,13-dihydroxypentacene: A hydroxylated derivative.
6,13-Pentacenedione: A diketone derivative.
Uniqueness
6-Chloro-6,13-dihydropentacene is unique due to the presence of the chlorine atom, which significantly alters its chemical properties compared to its non-chlorinated counterparts.
特性
CAS番号 |
919272-91-6 |
|---|---|
分子式 |
C22H15Cl |
分子量 |
314.8 g/mol |
IUPAC名 |
6-chloro-6,13-dihydropentacene |
InChI |
InChI=1S/C22H15Cl/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13,22H,11H2 |
InChIキー |
DWEKOBFYLIMNGS-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC=CC=C5C=C41)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
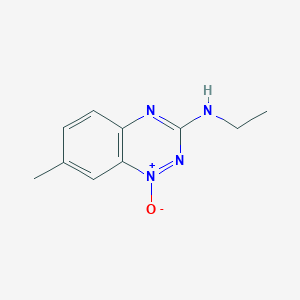

![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
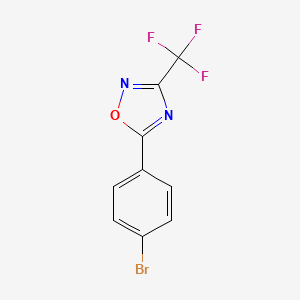
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
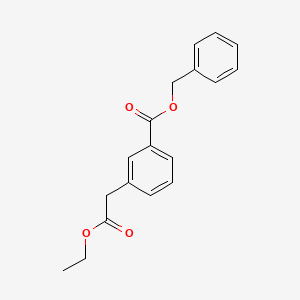
![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)
